molecular formula C11H22N2O2 B1284111 tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 125290-87-1

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B1284111
CAS No.: 125290-87-1
M. Wt: 214.3 g/mol
InChI Key: AXCFIJFQUMHJRG-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H23N2O2. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Mechanism of Action

Target of Action

Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as 3-(Boc-aminomethyl)-3-methylpyrrolidine, is a complex organic compound. It’s often used as a biochemical reagent in life science research .

Mode of Action

It’s often used as a building block in the synthesis of several novel organic compounds, which suggests that it may interact with its targets through chemical reactions to form new compounds.

Action Environment

It’s worth noting that the compound is a solid at room temperature and is typically stored in a refrigerator , suggesting that temperature could be an important factor in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-methylpyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCFIJFQUMHJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568673
Record name tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125290-87-1
Record name tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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